Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a cyclic peptide that has garnered attention in scientific research due to its properties as an integrin αvβ3 inhibitor. This compound is particularly relevant in studies related to cancer, specifically acute myeloid leukemia, where it exhibits antitumor effects. The molecular formula for this compound is , and its molecular weight is approximately 574.63 g/mol. The compound is classified under cyclic peptides, which are characterized by their closed-loop structure formed by the linkage of amino acids.
Methods of Synthesis
The primary method for synthesizing cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. Cyclization occurs at the final stage, often facilitated by specific coupling reagents and conditions to achieve the desired cyclic structure.
Technical Details
The molecular structure of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] consists of five amino acids linked in a cyclic formation. Conformational analysis has identified several stable conformers, with varying total energies, indicating different spatial arrangements that may affect biological activity.
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can participate in various chemical reactions:
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] functions primarily through its interaction with integrins, specifically αvβ3 and αvβ5 integrins. By binding to these receptors, it inhibits their interaction with extracellular matrix proteins such as vitronectin, which disrupts cell adhesion and migration processes critical for tumor growth and metastasis.
Molecular docking studies have shown a binding affinity of approximately -10.5 kcal/mol for αvβ3 integrin, indicating a strong interaction that may lead to significant biological effects against tumor cells .
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has several applications across various fields:
The conceptual foundation for integrin-targeting peptides was established in 1984 with the landmark discovery by Pierschbacher and Ruoslahti that the tripeptide sequence arginine-glycine-aspartate (RGD) serves as the primary recognition motif in fibronectin for cell adhesion receptors [1] [5]. This seminal work revealed that RGD represents the minimal essential sequence mediating attachment to integrins—a family of 24 heterodimeric transmembrane receptors that orchestrate cell-extracellular matrix communication [1]. The initial linear RGD peptides exhibited moderate integrin affinity but suffered from rapid proteolytic degradation and conformational flexibility, limiting their therapeutic utility [3]. By 1991, Kessler's group pioneered a transformative approach through the rational design of cyclic pentapeptide scaffolds, notably cyclo(Arg-Gly-Asp-D-Phe-Val) [cRGDfV], which demonstrated markedly enhanced αvβ3 integrin affinity and selectivity [1]. This breakthrough established cyclization as a cornerstone strategy in peptide-based integrin targeting, shifting the paradigm from linear epitopes toward structurally constrained architectures that better mimic the spatial presentation of RGD in native extracellular matrix proteins [3] [8].
Cyclization confers three critical advantages that fundamentally enhance RGD peptide bioactivity:
Conformational Rigidity: Cyclic peptides adopt restricted backbone conformations that pre-organize the RGD motif into the bioactive configuration required for optimal integrin docking. This reduces the entropic penalty upon receptor binding, significantly enhancing binding energy. Linear RGD sequences explore multiple conformational states, with only a minor population (<5%) adopting the bioactive conformation [5] [9].
Enhanced Metabolic Stability: The absence of free N- and C-termini renders cyclic RGD peptides intrinsically resistant to exopeptidases. Cyclic peptides exhibit plasma half-lives 5-10 times longer than their linear counterparts, addressing a critical limitation in therapeutic applications [2] [3].
Improved Target Selectivity: Molecular dynamics simulations reveal that cyclic scaffolds precisely orient the Arg and Asp side chains to engage complementary charged pockets in the integrin binding cleft—specifically forming salt bridges with Asp218/Asp150 in the β-propeller domain and coordinating the MIDAS (metal ion-dependent adhesion site) Mg²⁺ ion via the aspartate carboxylate [9] [4]. This precise spatial arrangement enables discrimination among structurally similar integrins (e.g., αvβ3 vs. α5β1).
Table 1: Structural Advantages of Cyclic vs. Linear RGD Peptides
Property | Cyclic RGD Peptides | Linear RGD Peptides | Functional Significance |
---|---|---|---|
Backbone Flexibility | Restricted (RMSD <1.0 Å) | High (RMSD >3.5 Å) | Pre-organization reduces binding entropy |
Exoprotease Resistance | High (t₁/₂ >60 min) | Low (t₁/₂ <10 min) | Enhanced plasma stability |
Bioactive Conformer | >90% population | <5% population | Higher probability of productive binding |
Hydrogen Bond Network | Intramolecular stabilization | Solvent-exposed | Shields key interactions from water competition |
Advanced computational and experimental analyses have elucidated fundamental differences in how linear and cyclic RGD peptides engage integrins:
Binding Affinity and Kinetics: Surface plasmon resonance studies demonstrate that cyclic RGDfV exhibits sub-nanomolar affinity (Kd = 0.6 nM) for αvβ3 integrin—over 200-fold tighter than linear RGDV peptides (Kd ~120 nM) [9] [3]. This affinity enhancement stems primarily from reduced dissociation rates (koff), reflecting more stable complex formation.
Dissociation Dynamics: Steered molecular dynamics simulations reveal that forcing ligand dissociation from αvβ3 requires 42% greater force for cyclic RGDfV (average peak force: 298 pN) compared to its linear counterpart (210 pN) [9]. The cyclic peptide maintains coordinated interactions with both the αv and β3 subunits throughout unbinding, while the linear peptide loses critical contacts early in the dissociation pathway.
Solvent-Shielded Interactions: Cyclization creates a hydrophobic microenvironment that protects the critical AspRGD-Mg2+MIDAS coordination from water competition. Free energy calculations show cyclic RGD peptides maintain 3.8 kcal/mol stronger electrostatic interaction with MIDAS compared to linear versions due to this desolvation effect [4] [9].
Allosteric Coupling: Cyclic RGD binding triggers distinctive conformational changes in the integrin βI domain, including downward displacement of the α7-helix and inward movement of the β6-α7 loop—changes essential for outside-in signaling. Linear peptides induce partial but unstable α7-helix movement, explaining their weaker signaling efficacy [9].
Table 2: Molecular Dynamics Parameters in RGD-Integrin Complexes
Parameter | cRGDfV-αvβ3 Complex | Linear RGDV-αvβ3 Complex | Significance |
---|---|---|---|
Asp-MIDAS Coordination (Å) | 2.05 ± 0.15 | 2.38 ± 0.31 | Tighter metal chelation in cyclic complex |
H-bond Occupancy (%) | 92.7 (ArgRGD-Aspαv) | 41.3 | Stable salt bridge critical for specificity |
Force to Dissociate (pN) | 298 ± 24 | 210 ± 19 | Mechanically robust binding |
Solvent Exposure (Ų) | 136 ± 18 | 298 ± 27 | Hydrophobic shielding of binding interface |
α7-Helix Displacement (Å) | 4.2 ± 0.6 | 1.8 ± 0.9 | Complete allosteric activation |
These structural and dynamic advantages explain why cyclic RGD peptides like cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] have become indispensable tools for targeted therapeutics and diagnostics—superior pharmacokinetic properties and binding specificity enable applications ranging from tumor-selective drug delivery to high-contrast molecular imaging of angiogenesis [1] [3] [8]. The continued refinement of cyclic RGD scaffolds represents a quintessential example of structure-guided design overcoming inherent limitations of natural peptide motifs.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: